molecular formula C22H20N4O3 B2642870 4-oxo-4-(5-(quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid CAS No. 1010918-40-7

4-oxo-4-(5-(quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid

Cat. No. B2642870
CAS RN: 1010918-40-7
M. Wt: 388.427
InChI Key: KMIDOMHTIMVALS-UHFFFAOYSA-N
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Description

4-oxo-4-(5-(quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-4-(5-(quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-4-(5-(quinoxalin-6-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivatives Formation

The compound's derivatives have been synthesized and studied for various purposes. Notably, the synthesis of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid, resembling the structure of the compound , showed potent antiproliferative activities against human cancer cell lines, indicating potential applications in cancer treatment (Pirol et al., 2014).

Additionally, the compound and its analogs have been involved in the synthesis of corrosion inhibitors for metals, demonstrating their utility in materials science. For instance, propanone derivatives of quinoxaline-based compounds similar to the queried compound effectively inhibited mild steel corrosion in acidic environments, indicating their potential in corrosion protection (Olasunkanmi & Ebenso, 2019).

Mechanistic Insights and Chemical Properties

Research on related compounds provides insights into the mechanistic aspects and chemical properties. For instance, a study on multicomponent condensations involving compounds with a similar framework to the compound of interest highlighted the chemo- and regioselectivities of these reactions, indicating their relevance in complex chemical syntheses (Chebanov et al., 2008).

Furthermore, the synthesis and study of quinoxaline derivatives as corrosion inhibitors provided insights into the adsorption behavior and protective capabilities of these compounds on metal surfaces, which are critical for industrial applications in corrosion prevention (Olasunkanmi et al., 2016).

properties

IUPAC Name

4-[5-(2-methylphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-14-4-2-3-5-16(14)18-13-20(26(25-18)21(27)8-9-22(28)29)15-6-7-17-19(12-15)24-11-10-23-17/h2-7,10-12,20H,8-9,13H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIDOMHTIMVALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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